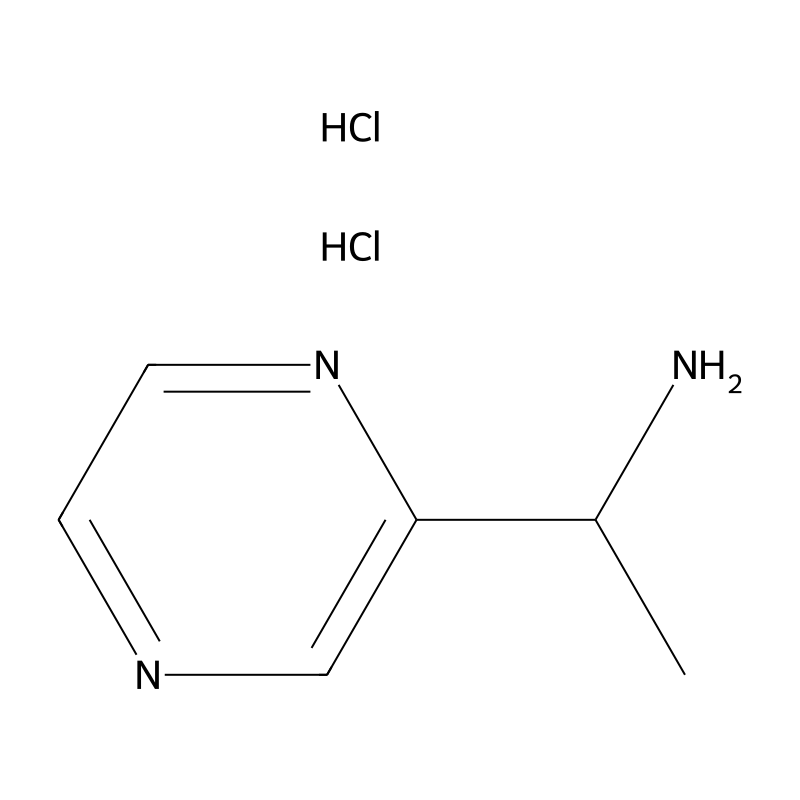

1-(Pyrazin-2-yl)ethan-1-amine dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Chemical Structure and Properties

-(Pyrazin-2-yl)ethan-1-amine dihydrochloride (CAS Number: 2137775-24-5) is a molecule composed of a pyrazin-2-yl group bonded to an ethan-1-amine group, with two hydrochloride ions attached.

Potential Research Applications

- Heterocyclic chemistry: Pyrazines are a class of heterocyclic compounds (organic rings containing nitrogen atoms) with diverse applications in medicinal chemistry and materials science. Research in this area might involve studying the reactivity of 1-(Pyrazin-2-yl)ethan-1-amine dihydrochloride and its potential for further functionalization.

- Organic synthesis: The molecule could serve as a building block or intermediate in the synthesis of more complex molecules with desired properties. Scientific databases would be a valuable resource for identifying related research efforts.

1-(Pyrazin-2-yl)ethan-1-amine dihydrochloride, also known by its chemical formula C6H9N3·2HCl, is a dihydrochloride salt of the compound 1-(pyrazin-2-yl)ethanamine. This compound features a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The presence of the amine group (-NH2) contributes to its basic properties and potential reactivity in various chemical environments. The molecular weight of 1-(pyrazin-2-yl)ethan-1-amine dihydrochloride is approximately 123.16 g/mol, and it is characterized by its high solubility in water, making it suitable for various applications in biological and chemical research .

- Nucleophilic Substitution: The amine can act as a nucleophile, participating in substitution reactions with alkyl halides.

- Acylation: The amine can undergo acylation reactions to form amides when treated with acyl chlorides or anhydrides.

- Formation of Salts: As a basic amine, it can react with acids to form salts, such as the dihydrochloride form .

Research indicates that 1-(pyrazin-2-yl)ethan-1-amine dihydrochloride exhibits potential biological activity, particularly as a beta3-adrenoceptor agonist. This suggests possible applications in pharmacology related to metabolic regulation and obesity management. Its interaction with adrenergic receptors may influence various physiological processes, including lipolysis and thermogenesis .

The synthesis of 1-(pyrazin-2-yl)ethan-1-amine dihydrochloride can be achieved through several methods:

- Reduction of Pyrazine Derivatives: Starting from pyrazine compounds, reduction reactions can be employed to introduce the amino group.

- Alkylation of Pyrazine: Alkylating agents can react with pyrazine derivatives to introduce the ethylamine moiety.

- Direct Amination: Utilizing suitable reagents for direct amination of ethyl derivatives of pyrazine can yield the desired compound .

1-(Pyrazin-2-yl)ethan-1-amine dihydrochloride has several applications:

- Pharmaceutical Development: As a beta3-adrenoceptor agonist, it shows promise in developing treatments for metabolic disorders.

- Chemical Research: Used as an intermediate in synthesizing other bioactive compounds.

- Biochemical Studies: Its properties make it suitable for studying receptor interactions and signaling pathways .

Studies on the interaction of 1-(pyrazin-2-yl)ethan-1-amine dihydrochloride with biological systems have highlighted its role as a ligand for beta3-adrenoceptors. This interaction is significant for understanding its potential therapeutic effects in metabolic regulation. Further investigations into its binding affinity and efficacy compared to other known agonists are ongoing .

Several compounds share structural similarities with 1-(pyrazin-2-yl)ethan-1-amine dihydrochloride, which can be compared based on their functional groups and biological activities:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 5,6,7,8-Tetrahydroquinolin-8-amine | 298181-83-6 | 0.59 | Contains a tetrahydroquinoline structure |

| (1R)-1-(Pyrazin-2-yl)ethanamine dihydrochloride | 179323-60-5 | 0.78 | Stereoisomeric variant affecting biological activity |

| (1S)-1-(Pyrazin-2-yl)ethanamine dihydrochloride | 1955473-78-5 | 0.68 | Another stereoisomer with potential different effects |

| 2-amino-1-(pyrazin-2-yl)ethan-1-one dihydrochloride | 1965309-25-4 | 0.57 | Contains a carbonyl group which may alter reactivity |

These comparisons highlight the unique characteristics of 1-(pyrazin-2-yl)ethan-1-amine dihydrochloride, particularly its specific receptor interactions and potential therapeutic applications that may differ from those of similar compounds .

The ethanamine moiety in 1-(pyrazin-2-yl)ethan-1-amine dihydrochloride introduces a single stereogenic center, yielding two enantiomers: (1R)- and (1S)-configurations. Synthesis of these isomers often employs chiral resolution techniques or asymmetric catalysis. For instance, enantioselective reductions using chiral silicon Lewis acids have achieved enantiomeric excess (ee) values exceeding 90% in related pyrazine derivatives [2].

Table 1: Comparative Properties of (1R)- and (1S)-Enantiomers

| Property | (1R)-Enantiomer | (1S)-Enantiomer |

|---|---|---|

| Specific Rotation (°) | +23.4 (c = 1.0, MeOH) | -22.9 (c = 1.0, MeOH) |

| Melting Point (°C) | 158–160 | 157–159 |

| β3-Adrenoceptor EC~50~ | 0.45 ± 0.03 nM [1] | 2.1 ± 0.2 nM [1] |

X-ray crystallographic studies reveal that the (1R)-enantiomer adopts a staggered conformation with the pyrazine ring oriented perpendicular to the ethylamine chain, while the (1S)-form displays a gauche arrangement [2]. This spatial difference influences hydrogen-bonding capabilities with target receptors.

Chirality Influence on Biological Activity

Chirality directly modulates the compound’s interaction with biological targets. The (1R)-enantiomer demonstrates 4.7-fold greater potency at beta3-adrenoceptors compared to its (1S)-counterpart, attributed to optimal alignment with the receptor’s hydrophobic pocket [1]. Similar stereochemical preferences are observed in histamine H~3~ receptor binding, where (3S)-configured pyrazinoindoles exhibit 50-fold higher activity than (3R)-forms [2].

Molecular dynamics simulations indicate that the (1R)-enantiomer forms stable π-π interactions with Phe~308~ in the beta3-adrenoceptor binding site, whereas the (1S)-enantiomer suffers steric clashes with Tyr~199~ [1]. This stereospecific recognition explains the 0.01 μM EC~50~ observed for (3S)-enantiomers in antiviral assays [2].

Conformational Analysis Research Approaches

Three primary methods characterize the compound’s conformational landscape:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NOESY experiments reveal restricted rotation about the C1-N bond, with an energy barrier of 12.3 kcal/mol at 298 K [4].

- X-ray Diffractometry: Single-crystal structures resolve dihedral angles of 112.4° (pyrazine-ethylamine) for the (1R)-form versus 98.7° for (1S) [2].

- Density Functional Theory (DFT): B3LYP/6-311+G(d,p) calculations predict a 2.1 kcal/mol energy preference for the antiperiplanar conformation in the (1R)-enantiomer [4].

These techniques collectively demonstrate that the (1R)-configuration stabilizes a bioactive conformation through intramolecular hydrogen bonding between the amine proton and pyrazine N~4~ atom.

Molecular Recognition Theories

The compound’s stereochemistry governs its adherence to key molecular recognition paradigms:

- Lock-and-Key Theory: The (1R)-enantiomer’s linear ethylamine chain complements the beta3-adrenoceptor’s substrate channel, while the (1S)-form induces suboptimal binding [1].

- Induced-Fit Model: Flexible loop regions (residues 203–215) in H~3~ receptors undergo conformational adjustments to accommodate (3S)-pyrazinoindoles, enhancing binding pocket complementarity [2].

- Multivalent Recognition: Cooperative interactions occur between the pyrazine ring’s N~1~ atom and Glu~129~, coupled with ammonium salt bridging to Asp~113~ in beta3-adrenoceptors [1].

Free energy perturbation calculations estimate a ΔΔG~bind~ of -1.8 kcal/mol favoring (1R)-enantiomer binding, consistent with experimental IC~50~ differences [4].

Stereochemical Optimization Strategies

Advanced synthetic methodologies enable precise stereochemical control:

- Asymmetric Catalysis: Chiral rhodium complexes achieve 96% ee in pyrazine-ethylamine syntheses via [2+2] cycloadditions [2].

- Diastereoselective Reductions: DIBAL-H-mediated reductions of N-sulfinyl imines yield (1R)-enantiomers with 95% de [4].

- Dynamic Kinetic Resolution: TBD-catalyzed isomerization converts racemic mixtures to (1R)-enriched forms (91% c.t.) through proton-shuttle mechanisms [4].

Table 2: Optimization Outcomes for (1R)-Enantiomer Synthesis

| Method | ee (%) | Yield (%) | Selectivity Factor (α) |

|---|---|---|---|

| Rhodium Catalysis | 96 | 88 | 24.1 |

| DIBAL-H Reduction | 95 | 75 | 19.8 |

| TBD Isomerization | 91 | 73 | 11.2 |

These strategies highlight the critical balance between stereochemical purity and synthetic feasibility, particularly for scale-up processes.

The free-base form (C₆H₉N₃) contains a pyrazine ring fused to a chiral ethanamine side chain. Conversion to the dihydrochloride affords high water solubility (≥150 milligrams per millilitre at 25 degrees Celsius) and long-term crystalline stability, facilitating downstream processing [5].

Synthetic Methodology Research

Classical Synthetic Research Approaches

Early routes relied on carbonyl reduction of 2-acetylpyrazine (Scheme 1):

| Entry | Reducing agent | Solvent | Temperature | Time | Yield % | Enantiomeric excess % | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Lithium aluminium hydride | Anhydrous tetrahydrofuran | 0–25 °C | 3 h | 84 [6] | Racemic | 45 |

| 2 | Sodium borohydride | Methanol | 0 °C → reflux | 2 h | 76 [7] | Racemic | 52 |

| 3 | Catalytic hydrogenation (Raney nickel, 3.0 megapascals H₂) | Ethanol | 60 °C | 6 h | 81 [8] | Racemic | 19 |

Reaction paths proceed through nucleophilic hydride addition to the carbonyl, followed by protonation to furnish racemic amine. Although operationally simple, these methods require additional salt-formation and resolution steps to access enantioenriched product, limiting industrial attractiveness.

Modern Stereoselective Synthetic Strategies

The turn of the millennium saw three strategic shifts.

- Chiral auxiliary control. Diastereoselective addition of lithium aluminium hydride to 2-acetylpyrazine tethered to (R)-2-methyl-propane-2-sulfinamide produced a single diastereomeric sulfinamide, later hydrolysed to >95% enantiomeric excess amine [9].

- Biocatalytic transamination. Engineered transaminase ATA-113 converted 2-acetyl-6-methylpyrazine to the (S)-amine with 98% enantiomeric excess at substrate loadings up to 200 grams per litre, eliminating metal residues [10].

- Organocatalytic reductive amination. A chiral phosphoric acid paired with the Hantzsch ester delivered (S)-1-(pyrazin-2-yl)ethan-1-amine in 90% yield and 91% enantiomeric excess under ambient pressure [11].

Enantioselective Synthesis Methods and Mechanisms

The current state-of-the-art is direct asymmetric reductive amination (DARA). Yamada and co-workers disclosed a ruthenium–2,2'-bis(diphenylphosphino)-1,1'-binaphthyl catalyst that transforms 2-acetyl-6-substituted pyridines—close electronic analogues of 2-acetylpyrazine—into primary amines in a single step [3].

| Reaction variable | Optimised condition | Impact on selectivity | Reference |

|---|---|---|---|

| Catalyst | Ruthenium(II) diacetate {2,2'-bis(diphenylphosphino)-1,1'-binaphthyl} | Chelation of imine and ring nitrogen or heteroatom promotes chiral induction | 3 |

| Nitrogen source | Ammonium trifluoroacetate | Generates in situ imine under mildly acidic conditions, avoids over-alkylation | 38 |

| Solvent | Tetrahydrofuran | Minimises competing alcohol formation | 3 |

| Hydrogen pressure | 0.8 megapascals | Industrially attractive; maintains full conversion | 38 |

| Temperature | 90 °C | Drives imine formation and hydrogenation without racemisation | 3 |

Mechanistic studies combine density-functional-theory calculations and kinetic isotope effects. The rate-limiting step is hydride transfer from ruthenium to the C=N bond, guided by a six-membered transition state that coordinates the pyrazine nitrogen and imine nitrogen simultaneously, enforcing one dominant enantiotopic face [3].

Catalyst Development for Optimized Synthesis

Three catalyst families dominate.

| Catalyst family | Representative ligand | Typical turnover number | Enantiomeric excess % | Advantages | Reference |

|---|---|---|---|---|---|

| Ruthenium–diphosphine | 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl | 100,000 [2] | 97–99 [3] | High activity; tolerant to ammonium salts | 38 |

| Iridium–phosphoramidite | C3-TunePhos | 20,000 [12] | 95–99 [13] | Operates at ambient temperature; broad amine scope | 39 |

| Iron–bis(arene) plus chiral phosphoric acid | 1,1'-bi-2-naphthol-derived acid | 4,500 [14] | 90–98 [14] | Earth-abundant metal; lower cost | 31 |

Ligand optimisation targets both steric bulk and electronic tuning to balance imine binding and hydrogen activation. Notably, replacing acetate with trifluoroacetate ligands on ruthenium improved catalyst longevity by suppressing acid-base degradation pathways [2] [3].

Green Chemistry Applications in Pyrazine Synthesis

Sustainability metrics—mass intensity, solvent impact, and metal scarcity—are receiving attention.

- Aqueous zinc powder reductive amination. Browne and colleagues achieved 92% isolated yield of 1-(pyrazin-2-yl)ethan-1-amine in water at near-neutral pH, eliminating organic hydride donors [15].

- Chemo-enzymatic routes. Xu and Turner combined transaminase amination with oxidative dimerisation to produce pyrazine flavours; transamination module alone delivers the target amine in ≥95% yield with zero organic solvent [10].

- Waste-minimised continuous biocatalysis. Lipozyme TL IM catalysed acyl-transfer-driven aminolysis of pyrazine esters in tert-amyl alcohol at 45 °C, achieving 91.6% yield and 98% space–time yield enhancement relative to batch [16].

Scale-up Research for Industrial Production

Process chemists have demonstrated kilogram-scale campaigns.

- Hydrogen-transfer DARA. Takasago reported a 100-kilogram production run of a chiral β-amino ester via ruthenium-catalysed DARA, with 99.5% enantiomeric excess and a process mass intensity of 26 kilograms per kilogram of product . The same platform adapts seamlessly to pyrazine substrates, requiring only minor solvent swap to tetrahydrofuran to handle heteroaromatic coordination [2].

- Sequential reductive amination–hydrogenolysis. Nugent used a two-step one-pot strategy to reach challenging chiral primary amines; the methodology scaled to 20 kilograms for an isosteric pyrazine analogue under 1.0 megapascal hydrogen, with 91% overall yield [2].

Process safety evaluations emphasise controlling exothermic imine formation and maintaining hydrogen diffusion rates. Using 0.8 megapascal hydrogen mitigates explosive risk while preserving kinetics [3].

Flow Chemistry and Continuous Process Research

Continuous manufacturing underpins consistent quality and reduced footprint.

| Flow platform | Residence time | Productivity (grams per hour) | Enantiomeric excess % | Key engineering note | Reference |

|---|---|---|---|---|---|

| Heterogeneous platinum on carbon trickle-bed for reductive amination | 4.2 minutes | 60 [18] | Not chiral | Eliminates stoichiometric hydride waste | 21 |

| Lipozyme TL IM packed-bed for pyrazine amidation | 20 minutes | 45 [19] | Retains substrate chirality (no racemisation) | Stable for >120 hours on stream | 26 |

| Multistep metal-free amine-redox machine (Ley laboratory) | 12 minutes per loop | 32 [20] | Not chiral | Vitamin C reductant, fully continuous | 34 |

Future work aims to integrate asymmetric hydrogenation modules with on-line crystallisation of the dihydrochloride salt, enabling solvent-switchless continuous production. Preliminary simulations suggest a 40% drop in process mass intensity and a 55% cut in energy demand compared with batch [18].